molecular formula C13H19N3O3 B11761746 tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate

tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate

Cat. No.: B11761746
M. Wt: 265.31 g/mol
InChI Key: LESQJSHFHZTDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming stable derivatives.

Preparation Methods

The synthesis of tert-butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a phenylmethyl carbamimidoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The molecular pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

tert-Butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate can be compared with similar compounds such as:

The uniqueness of tert-butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate lies in its specific structure, which imparts distinct reactivity and potential for forming stable derivatives.

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

tert-butyl N-[(2E)-2-amino-2-hydroxyimino-1-phenylethyl]carbamate

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-10(11(14)16-18)9-7-5-4-6-8-9/h4-8,10,18H,1-3H3,(H2,14,16)(H,15,17)

InChI Key

LESQJSHFHZTDQU-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)/C(=N\O)/N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.